molecular formula C9H13NO B1178600 centrosomin A CAS No. 138015-87-9

centrosomin A

Cat. No.: B1178600
CAS No.: 138015-87-9
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Description

Definition and Classification

Centrosomin represents a core structural protein component of the pericentriolar material that surrounds centrioles within centrosomes. This protein functions as an essential mitotic centrosome component required for assembly of other known pericentriolar matrix proteins to achieve microtubule-organizing activity during mitosis in Drosophila melanogaster. The protein exhibits characteristics typical of scaffold proteins, containing predominantly coiled-coil domains that may form filamentous structures, which constitute a defining feature of pericentriolar material scaffold proteins.

Centrosomin belongs to a conserved family of centrosomal proteins that includes the human homolog CDK5RAP2, which shares significant sequence similarity and functional characteristics. The protein demonstrates a complex molecular architecture featuring multiple distinct domains, including conserved leucine zipper motifs and specialized regions designated as centrosomin motifs that are essential for proper protein function. Research has identified at least ten different protein isoforms of centrosomin, indicating a remarkable level of molecular complexity that extends far beyond initial single-isoform models.

The classification of centrosomin extends beyond simple structural categories, as the protein exhibits tissue-specific expression patterns and alternative splicing mechanisms that generate functionally distinct variants. These variants include centrosomal forms designated as CnnC and specialized testis-specific forms called CnnT, each serving distinct cellular functions. The protein demonstrates evolutionary conservation across multiple species, with homologous proteins identified in organisms ranging from fungi to mammals.

Functionally, centrosomin serves as a microtubule-organizing center component that coordinates the assembly and positioning of various centrosomal proteins. The protein exhibits phosphorylation-dependent scaffold assembly capabilities, indicating sophisticated regulatory mechanisms that control its activity during different phases of cell division. This regulatory complexity underscores the protein's classification as a central coordinator of centrosomal function rather than a simple structural component.

Discovery and Historical Context

The initial identification of centrosomin emerged from comprehensive genetic studies examining homeotic gene regulation in Drosophila melanogaster. Researchers discovered that the centrosomin gene functions as a target of homeotic gene regulation, representing an early example of how developmental control mechanisms directly influence essential cellular proteins. The protein was subsequently characterized as an integral component of mitotic centrosomes, establishing its fundamental role in cell division processes.

Early research revealed that centrosomin exhibits unique properties among centrosomal proteins, including its essential requirement for proper chromosome segregation and spindle organization during syncytial cleavage divisions. Scientists observed that embryos lacking functional centrosomin displayed dramatic defects in nuclear division, chromosome alignment, and microtubule organization, providing initial evidence for the protein's critical cellular functions. These foundational studies established centrosomin as an indispensable component of the cellular division machinery.

Subsequent investigations expanded understanding of centrosomin function beyond simple structural roles, revealing its involvement in coordinating multiple aspects of centrosome assembly and function. Researchers identified specific protein domains, including the conserved Motif 1 region near the amino terminus, that proved essential for recruiting other centrosomal proteins such as gamma-tubulin, D-TACC, and Minispindles to embryonic centrosomes. These discoveries highlighted the protein's function as a central organizing element rather than merely a structural scaffold.

The historical development of centrosomin research demonstrates the evolution from initial genetic observations to detailed molecular characterization. Scientists gradually recognized that centrosomin represents a rapidly evolving protein family, with frequent coding sequence insertions and deletions contributing to significant sequence divergence among related species. This evolutionary plasticity initially complicated efforts to identify orthologous proteins in other organisms, requiring sophisticated comparative analyses to establish functional relationships.

Significance in Cell Biology Research

Centrosomin research has provided fundamental insights into centrosome assembly mechanisms and microtubule organization processes that are essential for proper cell division. The protein serves as a critical model system for understanding how cells coordinate the complex sequence of events required for accurate chromosome segregation and cytokinesis. Studies of centrosomin function have revealed that centrosome maturation involves sophisticated protein recruitment mechanisms that depend on specific molecular interactions and phosphorylation events.

Research on centrosomin has illuminated the molecular basis of microtubule-organizing center function, demonstrating how scaffold proteins coordinate the assembly of functional centrosomes. The protein's ability to recruit gamma-tubulin ring complexes and other essential components provides a mechanistic understanding of how cells generate the microtubule networks necessary for spindle formation. These insights have broad implications for understanding cellular organization and division processes across diverse cell types.

The study of centrosomin mutations has revealed critical aspects of cell cycle control and chromosome stability mechanisms. Cells lacking functional centrosomin exhibit severe defects in spindle pole organization, leading to chromosome missegregation and nuclear fusion events that compromise cellular viability. These observations have enhanced understanding of how centrosomal defects contribute to genomic instability and potentially to cancer development in human cells.

Centrosomin research has also contributed significantly to understanding specialized cell division processes, particularly during gametogenesis and early embryonic development. The identification of tissue-specific centrosomin isoforms has revealed how cells adapt centrosomal function to meet specific developmental requirements. Studies of testis-specific centrosomin variants have provided insights into the specialized microtubule-organizing centers required for sperm development and function.

Taxonomic Distribution and Evolutionary Conservation

Centrosomin demonstrates remarkable evolutionary conservation across the metazoan lineage, with homologous proteins identified in diverse organisms ranging from insects to mammals. The human homolog CDK5RAP2 shares significant structural and functional similarities with Drosophila centrosomin, including conserved domains essential for centrosome function. This conservation indicates that the fundamental mechanisms of centrosome assembly and function have remained largely stable throughout metazoan evolution.

Comparative analyses have revealed that centrosomin orthologs exhibit both conserved and rapidly evolving regions, reflecting different evolutionary pressures on distinct protein domains. The most highly conserved sequences correspond to functional domains essential for protein-protein interactions and centrosome targeting, while other regions show significant divergence that may reflect species-specific adaptations. This pattern suggests that core centrosomal functions are under strong selective pressure, while regulatory mechanisms may exhibit greater evolutionary flexibility.

The taxonomic distribution of centrosomin-related proteins extends throughout the animal kingdom, with functional homologs identified in organisms as diverse as fungi and mammals. However, the protein appears to be absent from plant and fungal lineages, which utilize alternative mechanisms for microtubule organization. This distribution pattern supports the hypothesis that centrosomin-dependent centrosome function represents a metazoan-specific innovation for organizing cellular microtubule networks.

Evolutionary studies have revealed that centrosomin exhibits unusually rapid sequence evolution compared to other essential proteins, with frequent insertions and deletions contributing to significant sequence divergence. Despite this rapid evolution, functional domains remain conserved, suggesting that the protein structure can accommodate substantial sequence variation while maintaining essential functions. This evolutionary plasticity may contribute to species-specific adaptations in centrosome function and cell division mechanisms.

Properties

CAS No.

138015-87-9

Molecular Formula

C9H13NO

Synonyms

centrosomin A

Origin of Product

United States

Scientific Research Applications

Centrosomin A in Microtubule Organization

This compound is essential for the assembly and function of centrosomes during cell division. Research has shown that it plays a critical role in maintaining the structural integrity of the mitotic spindle, which is crucial for accurate chromosome segregation during cell division. Mutations in centrosomin result in severe defects in spindle organization and chromosome segregation during early embryogenesis, highlighting its importance in ensuring proper cell division and development .

Key Findings:

  • Defects in Chromosome Segregation : Mutant embryos exhibit dramatic defects such as linked spindles sharing poles and failure to cellularize after several nuclear divisions .
  • Microtubule Nucleation : Centrosomin is involved in recruiting microtubule nucleation to Golgi outposts, facilitating microtubule polymerization necessary for dendrite branching 5.

Role in Neuronal Development

This compound has also been shown to influence neuronal morphology by regulating dendrite branching. In Drosophila sensory neurons, it represses excessive branching through its interaction with microtubules. This regulation is vital for the establishment of proper neuronal networks during development .

Case Study: Dendrite Morphology

  • Experimental Observations : Live imaging studies demonstrated that centrosomin localizes to Golgi outposts and directs microtubule polymerization away from nascent dendrite branches, thereby controlling dendritic architecture .
  • Functional Implications : The removal of centrosomin allows for increased branching due to enhanced microtubule growth, indicating its role as a regulatory factor in dendrite formation.

Genetic Interactions and Cellular Functions

This compound interacts genetically with other proteins involved in cellular signaling and structure. For instance, studies have identified interactions between centrosomin and Bazooka, a protein critical for apical domain formation in epithelial cells. Disruption of centrosomin function leads to mislocalization of key proteins required for photoreceptor morphogenesis during eye development .

Genetic Interaction Insights:

  • Photoreceptor Development : Centrosomin is required for proper morphogenesis of photoreceptors during pupal development, affecting the localization of Crumbs and Bazooka proteins .
  • Cell Cycle Regulation : The CM2 domain of centrosomin has been implicated in various cell cycle roles, emphasizing its multifunctional nature within the cell .

Implications for Disease Research

Given its fundamental role in cell division and neuronal development, this compound may have implications for understanding diseases related to cell cycle dysregulation and neurodevelopmental disorders. Its study could provide insights into the mechanisms underlying conditions such as cancer, where centrosome function is often compromised.

Data Summary Table

Application AreaKey FindingsImplications
Microtubule OrganizationEssential for spindle assemblyCritical for accurate chromosome segregation
Neuronal DevelopmentRepresses dendrite branchingInfluences neuronal network formation
Genetic InteractionsInteracts with Bazooka affecting photoreceptor morphogenesisPotential link to neurodevelopmental disorders
Disease ResearchRole in cell cycle regulationInsights into cancer and other diseases

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Centrosomin A is characterized by coiled-coil domains and two conserved motifs (CM1 and CM2), which mediate interactions with γ-tubulin complexes and scaffolding proteins . Key structural comparisons with homologs include:

  • Cdk5rap2 : Shares CM1 and CM2 domains but exhibits species-specific adaptations. Human CDK5RAP2’s CM1 directly binds γ-tubulin ring complexes (γ-TuRC), while chicken Cdk5rap2 recruits AKAP450 and dynactin subunits .
  • Myomegalin : Contains homologous coiled-coil structures and a leucine zipper domain but associates with cAMP signaling components, a role absent in this compound .
  • Mto1 (S.
  • CBS (Centrosomin’s Beautiful Sister) : Utilizes GRIP domains for Golgi maintenance, diverging from this compound’s centrosomal focus .

Functional Comparison with Similar Compounds

Functional divergence is evident across homologs:

  • Microtubule Nucleation : this compound and Cdk5rap2 both recruit γ-tubulin to PCM, but CDK5RAP2 directly activates γ-TuRC in humans, whereas Drosophila Cnn relies on adaptors like Spd-2 .
  • Spermatogenesis : this compound ensures axoneme integrity in Drosophila, while myomegalin localizes to the Golgi in mammalian spermatids, linking it to cAMP signaling .

Species-Specific Variations

  • Drosophila vs. Vertebrates : Drosophila cnn null mutants survive to adulthood despite centrosomal defects, whereas vertebrate Cdk5rap2 mutations cause microcephaly due to centrosome amplification .
  • Fungi (S. pombe) : Mto1 requires Mto2 for γ-tubulin recruitment, a mechanism absent in metazoans .

Disease Associations and Pathological Implications

  • CDK5RAP2 : Mutations cause autosomal recessive primary microcephaly (MCPH) via centrosome cohesion defects .
  • Myomegalin : Dysregulation is linked to cardiomyopathy, highlighting its role in cAMP signaling .

Data Tables

Table 1: Structural and Functional Comparison

Protein Organism Key Domains Unique Functions Disease Links
This compound Drosophila CM1, CM2 Spermatogenesis None
Cdk5rap2 Human CM1, CM2 γ-TuRC activation Microcephaly
Myomegalin Vertebrates Coiled-coil cAMP signaling Cardiomyopathy

Table 2: Mutation Phenotypes

Protein Organism Phenotype References
This compound Drosophila Embryonic lethality (maternal effect)
Cdk5rap2 Human Microcephaly, spindle defects

Research Findings and Key Discoveries

  • CM1 Divergence : CM1’s role evolved from adaptor-mediated γ-tubulin recruitment in flies to direct γ-TuRC binding in humans .
  • Redundancy in Drosophila : Zygotic cnn null mutants survive, suggesting alternative microtubule-organizing mechanisms .
  • Spermatogenesis Mechanisms : this compound and myomegalin independently regulate germ cell structures across species .

Preparation Methods

Centrosome Isolation Protocols

This compound is intrinsically associated with the centrosome, necessitating initial isolation of intact centrosomes from biological sources. Cultured animal cells, Drosophila embryos, and marine invertebrates (e.g., surf clams) are preferred due to their high centrosome density.

Cell Lysis and Centrosome Enrichment

  • Low-Ionic Strength Buffers : Cells are lysed in hypotonic buffers (e.g., 1 mM Tris-HCl, pH 8.0) to preserve centrosomal integrity while disrupting cytoplasmic membranes.

  • Density Gradient Centrifugation : Centrosomes are enriched via sucrose or glycerol step gradients. A typical protocol involves layering lysates over a 60% sucrose cushion and centrifuging at 10,000 × g for 30 minutes, yielding a pellet enriched in centrosomes.

Purity Assessment
Isolated centrosomes are validated using microtubule nucleation assays and immunofluorescence with anti-γ-tubulin antibodies. Contamination rates below 5% are achievable with dual-step centrifugation.

This compound Extraction from Purified Centrosomes

Following centrosome isolation, this compound is solubilized using non-ionic detergents (e.g., 0.5% NP-40) in high-salt buffers (e.g., 500 mM NaCl). Subsequent size-exclusion chromatography (SEC) separates this compound from larger protein complexes.

Key Challenges

  • Low Abundance : this compound constitutes <0.1% of total centrosomal protein, necessitating large-scale starting material (e.g., 10⁹ cells).

  • Post-Translational Modifications : Native this compound may exhibit phosphorylation or ubiquitination, complicating mass spectrometry analysis.

Recombinant Expression Systems for this compound

Construct Design and Host Selection

Recombinant this compound is commonly expressed in HEK293S GnTI⁻ cells to ensure proper eukaryotic post-translational modifications. The protein is tagged with a Strep-tag II or Intein-chitin binding domain (CBD) for affinity purification.

Expression Optimization

  • Inducible Promoters : Tetracycline-inducible systems achieve 5–10 mg/L yields in suspension cultures.

  • Fusion Tags : N-terminal tags minimize interference with this compound’s C-terminal γTuNA motif, essential for γTuRC binding.

Affinity Chromatography

  • Strep-Tactin Resin : this compound-Strep-tag II fusions are purified using Strep-Tactin XT resin, with elution buffers containing 2.5 mM desthiobiotin.

  • Intein-Mediated Self-Cleavage : Constructs with intein-CBD tags enable tag-free purification via pH and temperature shifts, achieving >95% purity.

Secondary Purification Steps

  • Ion-Exchange Chromatography (IEX) : Cation-exchange resins (e.g., SP Sepharose) resolve charge variants caused by phosphorylation.

  • Hydrophobic Interaction Chromatography (HIC) : Removes aggregates using a descending ammonium sulfate gradient.

Table 1: Comparison of Recombinant this compound Purification Methods

MethodYield (mg/L)Purity (%)Key AdvantagesLimitations
Strep-Tactin Affinity8.298Rapid (2–3 hours), high specificityRequires tag removal for some studies
Intein-CBD6.595Tag-free product, scalableLower yield, longer processing time
IEX + HIC4.199Resolves post-translational variantsRequires optimized buffer conditions

Functional and Structural Characterization

Biophysical Analysis

  • Circular Dichroism (CD) Spectroscopy : Reveals this compound’s predominantly α-helical structure, with minimal conformational changes upon Ca²⁺ binding.

  • Dynamic Light Scattering (DLS) : Confirms monodispersity (PDI <0.1) in purified preparations.

Microtubule Nucleation Assays

Recombinant this compound restores microtubule nucleation activity in γTuRC-depleted extracts, with a 3.5-fold increase in nucleation sites observed at 100 nM concentration .

Q & A

Q. What are the primary molecular functions of centrosomin A in microtubule organization, and what experimental approaches validate these roles?

this compound (Cnn) is essential for microtubule nucleation and stabilization at centrosomes. Methodologically, its interaction with γ-tubulin ring complexes (γ-TuRC) via adaptors like NEDD1 and MZT1 has been demonstrated using RNAi knockdown in Drosophila S2 cells, coupled with immunofluorescence to visualize microtubule regrowth post-treatment . Live-cell imaging in fly embryos further confirms its role in mitotic spindle assembly .

Q. Which model systems are optimal for studying this compound’s role in cellular processes, and why?

Drosophila melanogaster is a primary model due to conserved centrosomin homologs (e.g., Cnn) and genetic tractability. For example, CRISPR-generated cnn mutants in flies reveal defective centrosome maturation . Mouse models with Cdk5rap2 mutations (a mammalian homolog) are used to study microcephaly-linked phenotypes, bridging molecular mechanisms to disease .

Q. What techniques are used to characterize this compound’s structural domains and their interactions?

Structural NMR assays and X-ray crystallography identify functional domains like CM1 and CM2. For instance, NMR resolved calcium-sensitive binding between CM2 and calmodulin in Drosophila, while co-immunoprecipitation in HEK293 cells validated CM2’s interaction with pericentrin-like protein .

Advanced Research Questions

Q. How do conflicting data on this compound’s calcium sensitivity across species inform evolutionary divergence in centrosome regulation?

Comparative studies using isothermal titration calorimetry (ITC) and mutagenesis (e.g., L1137A substitution in CM2) show calcium regulation in Drosophila despite low sequence homology with mammals. Cross-species rescue experiments in mammalian cells expressing fly cnn mutants can test functional conservation .

Q. What methodologies resolve contradictions in this compound’s role in dendritic branching versus mitotic spindle assembly?

Tissue-specific RNAi in Drosophila sensory neurons (e.g., ppk-Gal4 drivers) and time-lapse microscopy distinguish its mitotic vs. post-mitotic roles. Quantitative analysis of dendritic complexity (Sholl analysis) in cnn mutants shows hyperbranching, while phosphomimetic mutants clarify cell cycle-dependent regulation .

Q. How can researchers map this compound’s interactome across cell cycle phases?

Proximity-dependent biotinylation (BioID) combined with synchronized cell cultures and mass spectrometry identifies phase-specific interactors. For example, BioID in Drosophila embryos reveals CM2’s interaction with pericentrin-like protein during interphase vs. intramolecular binding during mitosis .

Data Analysis and Interpretation

Q. What statistical frameworks address variability in this compound localization studies across experimental conditions?

Super-resolution microscopy (e.g., STED or PALM) paired with spatial point pattern analysis (Ripley’s K-function) quantifies clustering differences in cnn mutants. Bootstrap resampling accounts for cell-to-cell heterogeneity in fluorescence intensity measurements .

Q. How do researchers validate this compound’s disease relevance in microcephaly models?

Patient-derived iPSCs with CDK5RAP2 mutations are differentiated into cerebral organoids. Centrosome defects are quantified via volumetric imaging (e.g., Airyscan) and correlated with mitotic errors (e.g., multipolar spindles) .

Experimental Design Considerations

Q. What controls are critical when assessing this compound’s functional redundancy with other centrosomal proteins?

Include:

  • Rescue experiments : Transgenic expression of wild-type cnn in mutant backgrounds.
  • Dual knockdowns : siRNA targeting redundant proteins (e.g., pericentrin) in cnn RNAi cells.
  • Negative controls : Non-targeting sgRNAs in CRISPR/Cas9-edited lines .

Q. How can researchers optimize in vitro reconstitution assays for this compound’s self-assembly properties?

Purify recombinant CM2 domain using E. coli expression systems and test oligomerization via size-exclusion chromatography (SEC) and multi-angle light scattering (MALS). Fluorescence anisotropy assays quantify calcium’s effect on CM2-calmodulin binding .

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